molecular formula C16H14N2O3S B12938178 N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide CAS No. 184538-44-1

N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide

Cat. No.: B12938178
CAS No.: 184538-44-1
M. Wt: 314.4 g/mol
InChI Key: COBQVVKSHLTJDJ-UHFFFAOYSA-N
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Description

N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide is a compound that belongs to the class of sulfonamide derivatives It features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide typically involves the sulfonylation of an indole derivative followed by acetamidation. One common method includes the reaction of 1H-indole with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine. The resulting sulfonylated indole is then reacted with acetic anhydride or acetyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, inhibiting their activity. For example, it has been shown to inhibit the activity of certain kinases and proteases by binding to their active sites. This binding can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide is unique due to its specific indole-sulfonyl-acetamide structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

184538-44-1

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(4-indol-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C16H14N2O3S/c1-12(19)17-14-6-8-15(9-7-14)22(20,21)18-11-10-13-4-2-3-5-16(13)18/h2-11H,1H3,(H,17,19)

InChI Key

COBQVVKSHLTJDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32

Origin of Product

United States

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